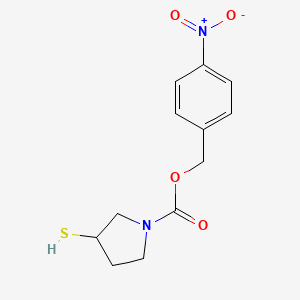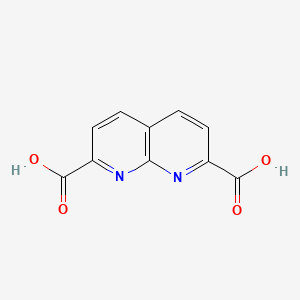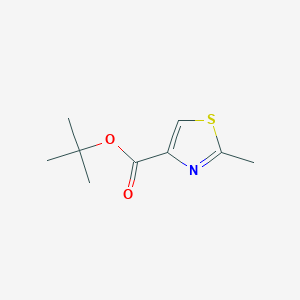
(S)-3-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid is a complex organic compound with a unique structure that includes a mercapto group, a nitrophenyl group, and a pyrrolidine carboxylic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the mercapto group, and the esterification with the nitrophenyl group. Common reagents used in these reactions include thiols, nitrophenols, and carboxylic acids. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of the nitro group can produce amines.
科学的研究の応用
(3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions or as potential drug candidates.
Medicine: The compound or its derivatives may have therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with various biological receptors.
類似化合物との比較
Similar Compounds
(3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid: shares similarities with other compounds that have mercapto, nitrophenyl, and pyrrolidine groups.
4-Nitrophenyl esters: These compounds are commonly used in biochemical assays and have similar reactivity.
Pyrrolidine carboxylic acids: These compounds are important in the synthesis of pharmaceuticals and have diverse biological activities.
Uniqueness
The uniqueness of (3S)-3-Mercapto-(4-nitrophenyl)methyl ester-1-pyrrolidine carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C12H14N2O4S |
|---|---|
分子量 |
282.32 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl 3-sulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14N2O4S/c15-12(13-6-5-11(19)7-13)18-8-9-1-3-10(4-2-9)14(16)17/h1-4,11,19H,5-8H2 |
InChIキー |
ZVAPAKFZITWAHK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1S)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12280882.png)
![Ethyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B12280884.png)


![3-bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12280898.png)

![1H-pyrrolo[3,2-c]pyridine-3-sulfonyl chloride](/img/structure/B12280917.png)
![(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene](/img/structure/B12280930.png)
![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)



![(1S,4R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12280952.png)
